molecular formula C18H18BrFN2O2 B11177765 N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide

N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide

Cat. No.: B11177765
M. Wt: 393.2 g/mol
InChI Key: HKIYAQLFIWOTEC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, as well as a pentanoylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4 and 2 positions, respectively.

    Amidation: The brominated and fluorinated phenyl ring is then subjected to amidation with pentanoylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Conditions vary depending on the desired oxidation state.

    Hydrolysis: Acidic hydrolysis may involve the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide. Reactions are typically carried out at elevated temperatures.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction: Various oxidation states and reduced forms of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring and the pentanoylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H18BrFN2O2

Molecular Weight

393.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C18H18BrFN2O2/c1-2-3-4-17(23)21-14-8-5-12(6-9-14)18(24)22-16-10-7-13(19)11-15(16)20/h5-11H,2-4H2,1H3,(H,21,23)(H,22,24)

InChI Key

HKIYAQLFIWOTEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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